molecular formula C10H9ClN4O2 B2596001 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 898154-85-3

5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2596001
CAS No.: 898154-85-3
M. Wt: 252.66
InChI Key: QDBLBKLKHLHVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of two amino groups at the 5th and 6th positions, a chlorophenyl group at the 1st position, and a dione structure at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and urea derivatives.

    Cyclization Reaction: The substituted aniline undergoes a cyclization reaction with urea under acidic or basic conditions to form the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large-scale batch reactors to carry out the cyclization, chlorination, and amination reactions sequentially.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione structure to diols.

    Substitution: The amino and chlorophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Formation of oxides and hydroxylated derivatives.

    Reduction Products: Formation of diols and reduced pyrimidine derivatives.

    Substitution Products: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5,6-diamino-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorophenyl group, resulting in different chemical properties.

    5,6-diamino-1-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.

Properties

IUPAC Name

5,6-diamino-1-(4-chlorophenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c11-5-1-3-6(4-2-5)15-8(13)7(12)9(16)14-10(15)17/h1-4H,12-13H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBLBKLKHLHVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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